Pradofloxacin - 195532-12-8

Pradofloxacin

Catalog Number: EVT-1576455
CAS Number: 195532-12-8
Molecular Formula: C21H21FN4O3
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pradofloxacin is a synthetic, third-generation fluoroquinolone antibiotic developed specifically for veterinary medicine [, ]. It is marketed under the trade name Veraflox® []. Pradofloxacin displays broad-spectrum antibacterial activity, targeting both Gram-negative and Gram-positive bacteria, including anaerobes, Mycoplasma spp., and certain intracellular organisms like Rickettsia spp. and Mycobacterium spp. []. Pradofloxacin exhibits potent antibacterial activity, often exceeding that of earlier generation fluoroquinolones [, ]. Its development aimed to address the increasing prevalence of bacterial resistance to older fluoroquinolones [, ].

Future Directions
  • Exploration of novel drug delivery systems: Investigating alternative formulations, such as ion-exchange resin-based oral suspensions [], to enhance drug delivery and bioavailability in various animal species.
  • Comprehensive investigation of pradofloxacin metabolites: Characterizing the pharmacokinetics, antibacterial activity, and potential for resistance selection of pradofloxacin metabolites to assess their impact on clinical efficacy and environmental safety [].
  • Detailed study of resistance mechanisms: Delineating the specific molecular mechanisms underlying pradofloxacin resistance in various bacterial species, including the role of efflux pumps and mutations in topoisomerase genes [, ].
  • Assessment of long-term effects: Conducting studies to evaluate the long-term safety and potential for cardiotoxicity associated with prolonged pradofloxacin administration in animals, particularly focusing on potential electrocardiographic changes [].

Enrofloxacin

Compound Description: Enrofloxacin is a second-generation fluoroquinolone antibiotic widely used in veterinary medicine for treating various bacterial infections. It exhibits bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV [].

Relevance: Enrofloxacin serves as a crucial reference compound in many studies investigating pradofloxacin. Pradofloxacin, a third-generation fluoroquinolone, often demonstrates superior potency and a reduced potential for resistance development compared to enrofloxacin [, , ]. This difference is attributed to the C8-cyano group and the C7-pyrrolopiperidine ring present in pradofloxacin's structure, which are absent in enrofloxacin [, ]. These structural modifications contribute to pradofloxacin's enhanced activity against bacterial targets and reduced affinity for efflux pumps [, ].

Marbofloxacin

Compound Description: Marbofloxacin is another second-generation fluoroquinolone antibiotic commonly employed in veterinary medicine for treating infections in various species. It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, including some Mycoplasma species [, ].

Relevance: Marbofloxacin is frequently used as a comparator to pradofloxacin in studies evaluating antibacterial activity, pharmacokinetics, and pharmacodynamics [, , ]. Pradofloxacin generally demonstrates higher potency and more favorable pharmacokinetic/pharmacodynamic properties than marbofloxacin, especially against staphylococcal infections in dogs [, ]. This suggests that pradofloxacin may offer advantages in terms of efficacy and the potential for reducing the development of resistance [].

Ciprofloxacin

Compound Description: Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative and Gram-positive bacteria. It is used in both human and veterinary medicine for treating various bacterial infections [].

Relevance: Ciprofloxacin is frequently included in studies comparing the antibacterial activity of pradofloxacin to other fluoroquinolones [, ]. While ciprofloxacin demonstrates potent activity against Escherichia coli, pradofloxacin and its close analogs exhibit comparable effectiveness against this bacterium, suggesting that pradofloxacin possesses a broad spectrum of antibacterial activity [].

Moxifloxacin

Compound Description: Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria, anaerobes, and some atypical bacteria. It is used in human medicine for treating various infections [].

Doxycycline

Compound Description: Doxycycline is a tetracycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including intracellular organisms such as Chlamydia and Mycoplasma. It is commonly used in both human and veterinary medicine [, , , , ].

Relevance: Doxycycline is often used as a comparator to pradofloxacin in studies investigating the treatment of infections caused by organisms like Chlamydophila felis, Mycoplasma hemofelis, and Bartonella species [, , , ]. While both drugs show efficacy against these organisms, pradofloxacin often exhibits faster killing kinetics and potentially improved long-term clearance in some cases [].

Orbifloxacin

Compound Description: Orbifloxacin is a third-generation fluoroquinolone antibiotic used in veterinary medicine for treating various bacterial infections in animals, particularly those affecting the skin, urinary tract, and respiratory system. It exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria [].

Relevance: Orbifloxacin serves as a comparator to assess the in vitro potency of pradofloxacin in preventing the selection of resistant mutants. Pradofloxacin exhibits significantly lower mutant prevention concentrations (MPCs) compared to orbifloxacin, indicating its higher potency in inhibiting the growth of resistant bacterial subpopulations [].

Difloxacin

Compound Description: Difloxacin is a fluoroquinolone antibiotic used in veterinary medicine, primarily for treating bacterial infections in cattle and pigs. It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria [, ].

Relevance: Similar to orbifloxacin, difloxacin is used as a comparator to evaluate the relative potency of pradofloxacin in inhibiting the emergence of resistant mutants. Pradofloxacin consistently demonstrates lower MPCs than difloxacin, suggesting its superior potential in restricting the selection for resistance in target bacterial populations [, ].

Ibafloxacin

Compound Description: Ibafloxacin is a fluoroquinolone antibiotic with potent activity against a broad range of bacterial species, including those resistant to other fluoroquinolones. It exhibits a unique mechanism of action by inhibiting both bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication [].

Relevance: Ibafloxacin is included in studies comparing the in vitro activity of pradofloxacin against anaerobic bacteria isolated from dogs and cats. While both drugs show activity against these organisms, pradofloxacin consistently demonstrates superior potency, as evidenced by its lower minimum inhibitory concentration (MIC) values []. This finding highlights the potent and broad-spectrum activity of pradofloxacin against both aerobic and anaerobic bacteria.

8-Methoxy Fluoroquinolones

Compound Description: Fluoroquinolones substituted with a methoxy group at position C-8 represent a class of compounds that exhibit significantly improved antibacterial efficacy compared to their C-H counterparts [].

Relevance: The introduction of the 8-cyano group in pradofloxacin was investigated to understand its contribution to the compound's activity []. Replacing the 8-hydrogen with a cyano group in pradofloxacin analogs resulted in lower MPCs compared to 8-methoxy fluoroquinolones []. This finding suggests that while 8-methoxy substitution enhances activity, the 8-cyano group, as present in pradofloxacin, offers a significant advantage in potency and potentially in mitigating resistance development [].

Pradofloxacin Analogs with C-8 Variations

Compound Description: These are a series of pradofloxacin analogs where the C-8 cyano group is replaced with different substituents, such as chlorine, fluorine, alkoxy groups, and a hydroxyl group [].

Relevance: These analogs were synthesized to investigate the impact of the C-8 substituent on pradofloxacin's antibacterial activity []. The study found that replacing the cyano group with chlorine or fluorine resulted in comparable activity, while alkoxy substitutions decreased the effectiveness, and hydroxylation led to inactivation []. These findings underscore the significance of the 8-cyano group in pradofloxacin's potent antibacterial profile [].

Enrofloxacin-N-4’-oxide

Compound Description: Enrofloxacin-N-4’-oxide is a metabolite of enrofloxacin. It retains some antibacterial activity, which could potentially contribute to the selection of fluoroquinolone-resistant bacteria in the environment [].

Relevance: The presence of residual antibacterial activity in fluoroquinolone metabolites, such as enrofloxacin-N-4’-oxide, is a concern due to the potential for promoting resistance development. Although pradofloxacin is metabolized differently, understanding the impact of active metabolites is crucial for assessing the overall risk of resistance selection associated with fluoroquinolone use [].

Source and Classification

Pradofloxacin is classified as a fluoroquinolone antibiotic, which are characterized by their fluorine substitution on the quinolone core structure. This modification enhances their antibacterial potency and spectrum of activity. The compound is derived from earlier quinolone structures but has been modified to improve efficacy and reduce resistance development in bacteria .

Synthesis Analysis

Methods and Technical Details

The synthesis of pradofloxacin involves several key steps:

  1. Synthesis of the Fluoroquinolone Core: The process begins with the construction of the quinolone nucleus, which typically involves chlorination, acylation, and nucleophilic displacement reactions.
  2. Cyclization and Hydrolysis: Following the formation of the core, cyclization reactions occur under mild conditions, often utilizing organic bases as catalysts to facilitate the process.
  3. Final Modifications: The final steps include alkylation reactions and purification processes to yield pradofloxacin with high purity levels (over 98%) and yields reaching 80-90% .

The synthetic route is designed to be cost-effective and environmentally friendly, utilizing readily available starting materials.

Molecular Structure Analysis

Structure and Data

Pradofloxacin features a complex molecular structure characterized by a bicyclic core with a fluorine atom at position 6, a piperazine moiety, and various functional groups that enhance its antibacterial properties. The chemical formula for pradofloxacin is C_18H_20F_2N_4O_3, reflecting its diverse functional groups that contribute to its biological activity.

Key Structural Features:

  • Fluorine Substitution: Enhances antibacterial activity.
  • Piperazine Ring: Increases solubility and bioavailability.
  • Carboxylic Acid Functionality: Critical for interaction with bacterial enzymes .
Chemical Reactions Analysis

Reactions and Technical Details

Pradofloxacin undergoes several chemical reactions that are essential for its synthesis and functionality:

  • Nucleophilic Displacement Reactions: These reactions are crucial for modifying the quinolone core, allowing for the introduction of various substituents that enhance antibacterial properties.
  • Cyclization Reactions: Facilitate the formation of the bicyclic structure characteristic of fluoroquinolones.
  • Hydrolysis Reactions: These are employed in the final stages to refine the compound into its active form .

These reactions are typically conducted under controlled conditions to optimize yield and purity.

Mechanism of Action

Process and Data

Pradofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition disrupts DNA supercoiling, leading to cell death.

  • Inhibition Mechanism: Pradofloxacin binds to the enzyme-DNA complex, preventing the necessary conformational changes required for DNA replication.
  • Resistance Development: The likelihood of resistance development is lower compared to older fluoroquinolones due to its unique binding properties .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pradofloxacin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water, which aids in its bioavailability when administered orally.
  • Stability: Stable under normal storage conditions but sensitive to light .

Relevant Data or Analyses

The pharmacokinetic profile shows that pradofloxacin achieves peak plasma concentrations relatively quickly after oral administration, with a half-life that supports effective dosing schedules in veterinary applications.

Applications

Scientific Uses

Pradofloxacin is primarily used in veterinary medicine for treating infections caused by susceptible bacteria in dogs and cats. Its broad-spectrum activity makes it suitable for various conditions, including:

  • Skin Infections
  • Respiratory Tract Infections
  • Urinary Tract Infections

Additionally, ongoing research explores its potential applications in other fields such as aquaculture and livestock management due to its effectiveness against resistant bacterial strains .

Introduction to Pradofloxacin

Historical Development and Classification as a Third-Generation Fluoroquinolone

Pradofloxacin emerged from systematic optimization of fluoroquinolone antibiotics, first synthesized by Bayer AG researchers in 1994 and patented in 1998 [1]. It was specifically engineered to address limitations of earlier veterinary fluoroquinolones like enrofloxacin, particularly concerning Gram-positive and anaerobic bacterial coverage. Classified as a third-generation fluoroquinolone, pradofloxacin belongs to the "enhanced spectrum" subgroup characterized by improved activity against pathogens with reduced susceptibility to older quinolones [1] [4]. This generational advancement reflects its structural innovations and expanded target profile, enabling dual inhibition of both DNA gyrase (primary target in Gram-negatives) and topoisomerase IV (primary target in Gram-positives) [4] [7]. The World Health Organization formally assigned the name "pradofloxacin" in December 2000, preceding its European Commission approval for veterinary use in April 2011 under trade names Veraflox and Pradalex [1] [6].

Structural Innovations: C-8 Cyano Substitution and Bicyclic Amine Modifications

Pradofloxacin’s molecular structure (C~21~H~21~FN~4~O~3~, molar mass 396.422 g/mol) features two strategic modifications that confer superior antibacterial properties [1] [7]:

  • C-8 Cyano Group (-C≡N): Replaces the hydrogen or halogens found in older fluoroquinolones (e.g., enrofloxacin). This electron-withdrawing group enhances DNA gyrase binding affinity in Gram-positive bacteria and stabilizes the molecule against oxidative degradation. Crucially, it lowers the mutant prevention concentration (MPC)—the threshold suppressing resistant mutant selection—by up to 31-fold compared to second-generation veterinary fluoroquinolones like difloxacin [2] [7].
  • Bicyclic Amine Moiety (S,S-pyrrolidino-piperidine): Positioned at C-7, this rigid, three-dimensional structure replaces the ethyl-piperazine in enrofloxacin. It broadens the spectrum to include anaerobes (e.g., Porphyromonas and Prevotella spp.) and intensifies activity against intracellular pathogens like Mycoplasma spp. by improving cellular penetration [4] [6] [7].

  • Table 1: Structural Evolution of Key Veterinary Fluoroquinolones

    CompoundGenerationC-7 SubstituentC-8 SubstituentSpectrum Impact
    EnrofloxacinSecondEthyl-piperazineHModerate Gram-negative, limited anaerobic
    MarbofloxacinSecond3-AminopyrrolidineOCH₃Improved Gram-positive
    PradofloxacinThirdS,S-pyrrolidino-piperidineCNEnhanced Gram-positive, anaerobic, intracellular

Crystallographic studies confirm these modifications stabilize a planar quinoline nucleus essential for intercalating DNA-enzyme complexes [7] [9]. The specific stereochemistry of the bicyclic amine (1S,6S configuration) further optimizes target binding [9].

Regulatory Approvals and Veterinary-Specific Applications

Pradofloxacin holds distinct approvals across regions, reflecting targeted veterinary applications:

  • European Union (2011): Authorized for dogs and cats to treat bacterial dermatitis, urinary tract infections, and periodontal disease. Specific indications include pyoderma caused by Staphylococcus pseudintermedius and respiratory infections in cats from Pasteurella multocida [1] [6].
  • United States (2024): Approved exclusively for food animals as Pradalex (injectable solution). Indications encompass bovine respiratory disease (BRD) associated with Mannheimia haemolytica and Mycoplasma bovis, and swine respiratory disease (SRD) from Streptococcus suis or Mycoplasma hyopneumoniae [3] [5] [10]. Restrictions prohibit use in dairy cattle, veal calves, breeding swine, or animals over one year old intended for breeding [3] [10].
  • Global Status: Marketed in Canada for companion animals and the EU for both companion and livestock, emphasizing its role where older fluoroquinolones face resistance [1] [4]. Regulatory labels mandate veterinary prescription and prioritize non-fluoroquinolone alternatives where effective, aligning with antimicrobial stewardship principles [3] [5] [10].

Properties

CAS Number

195532-12-8

Product Name

Pradofloxacin

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H21FN4O3

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1

InChI Key

LZLXHGFNOWILIY-APPDUMDISA-N

SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F

Synonyms

pradofloxacin

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.